molecular formula C10H20N2O2 B1474588 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 1697243-88-1

2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No. B1474588
CAS RN: 1697243-88-1
M. Wt: 200.28 g/mol
InChI Key: SRZBFAQGICAWOM-UHFFFAOYSA-N
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Description

2-Amino-1-(piperidin-1-yl)propan-1-one is a compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 g/mol . This compound serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, including 2-Amino-1-(piperidin-1-yl)propan-1-one, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

The InChI string for 2-Amino-1-(piperidin-1-yl)propan-1-one is InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.3 Ų and a rotatable bond count of 1 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, exact mass, monoisotopic mass, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized are also provided .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in research exploring the synthesis and characterization of piperidine derivatives, showcasing methodologies for producing compounds with potential pharmacological applications. Vardanyan (2018) discussed derivatives of piperidines, including those related to the specified compound, emphasizing their pharmacological properties and synthetic methods (Vardanyan, 2018). Additionally, Jin-hong (2011) described NMR characteristics and conformational analysis of similar derivatives, highlighting the importance of these methods in understanding the structural aspects of these compounds (Zheng Jin-hong, 2011).

Application in Medicinal Chemistry

Research into the applications of piperidine derivatives in medicinal chemistry has shown that these compounds can serve as building blocks for more complex structures with potential therapeutic effects. Studies by Jiang et al. (2013) on N-Tosyl piperidinyl-containing α-aminophosphonates, for example, demonstrated insecticidal activities, suggesting the utility of piperidine derivatives in developing new pest control agents (Zhifu Jiang et al., 2013). Additionally, the synthesis of polyhydroxylated indolizidines, as reported by Baumann et al. (2008), involved piperidine rings, indicating their potential as glycosidase inhibitors, which could have implications in treating diseases related to enzyme dysfunction (D. Baumann et al., 2008).

Pharmaceutical Building Blocks

Mapes and Mani (2007) reported on the high-yielding syntheses of 1-piperidin-4-yl butyro- and valerolactams, showcasing a method that could simplify the production of pharmaceutical building blocks. Their work highlights the versatility of piperidine derivatives in synthesizing compounds that could be key intermediates in drug development (Christopher M. Mapes and N. Mani, 2007).

properties

IUPAC Name

2-amino-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZBFAQGICAWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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